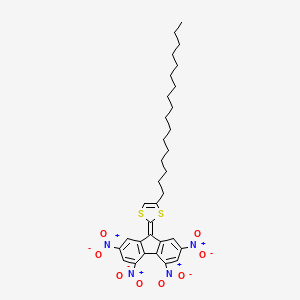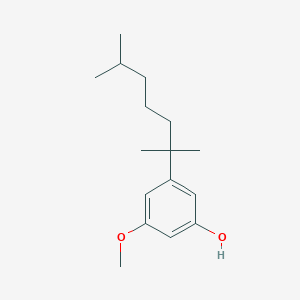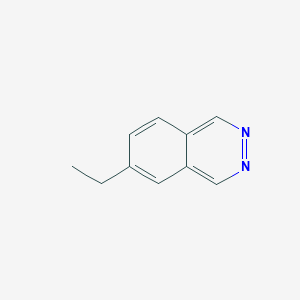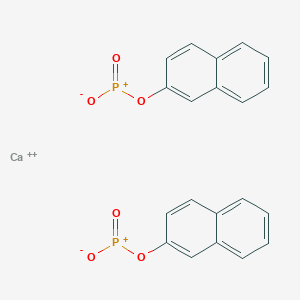
calcium;naphthalen-2-yloxy-oxido-oxophosphanium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Calcium;naphthalen-2-yloxy-oxido-oxophosphanium is a chemical compound with the CAS number 206443-08-5 . This compound is characterized by its unique structure, which includes a calcium ion coordinated with a naphthalen-2-yloxy group and an oxido-oxophosphanium moiety. It is used in various scientific research applications due to its distinctive chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of calcium;naphthalen-2-yloxy-oxido-oxophosphanium typically involves the reaction of naphthalen-2-ol with a phosphorus oxychloride derivative in the presence of a calcium salt. The reaction conditions often include an inert atmosphere, such as nitrogen or argon, to prevent oxidation and moisture interference. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the reactants .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to ensure high yield and purity. The final product is typically purified through recrystallization or chromatography techniques .
Analyse Des Réactions Chimiques
Types of Reactions
Calcium;naphthalen-2-yloxy-oxido-oxophosphanium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: It can be reduced under specific conditions to yield lower oxidation state products.
Substitution: The naphthalen-2-yloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthalen-2-yloxy-oxido-oxophosphanium derivatives with additional oxygen atoms, while reduction may produce simpler phosphorus-containing compounds .
Applications De Recherche Scientifique
Calcium;naphthalen-2-yloxy-oxido-oxophosphanium has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor.
Industry: It is utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of calcium;naphthalen-2-yloxy-oxido-oxophosphanium involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate biochemical pathways by binding to active sites or altering the conformation of target molecules. This interaction can lead to changes in cellular processes, including signal transduction and metabolic regulation .
Comparaison Avec Des Composés Similaires
Similar Compounds
Naphthalen-2-yloxy-oxido-oxophosphanium: A similar compound without the calcium ion.
1,2,3-Triazoles Derived from Naphthols: These compounds share the naphthalen-2-yloxy group but have different functional groups attached.
Carboxylic Acids and Esters Attached to Naphthalene: These compounds have similar structural features but differ in their functional groups and chemical properties.
Uniqueness
Calcium;naphthalen-2-yloxy-oxido-oxophosphanium is unique due to the presence of the calcium ion, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where calcium coordination is essential .
Propriétés
Numéro CAS |
206443-08-5 |
|---|---|
Formule moléculaire |
C20H14CaO6P2+2 |
Poids moléculaire |
452.3 g/mol |
Nom IUPAC |
calcium;naphthalen-2-yloxy-oxido-oxophosphanium |
InChI |
InChI=1S/2C10H7O3P.Ca/c2*11-14(12)13-10-6-5-8-3-1-2-4-9(8)7-10;/h2*1-7H;/q;;+2 |
Clé InChI |
BYWWGWUNYGIQOK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C=C(C=CC2=C1)O[P+](=O)[O-].C1=CC=C2C=C(C=CC2=C1)O[P+](=O)[O-].[Ca+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-{4-(3,5-Dimethylphenyl)-2-[4-(methanesulfinyl)phenyl]-1,3-thiazol-5-yl}-2,6-dimethylpyridine](/img/structure/B14241881.png)
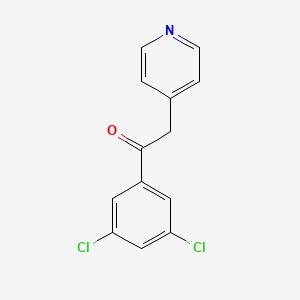
![4-Chloro-6-[(3-hydroxypropylamino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14241883.png)
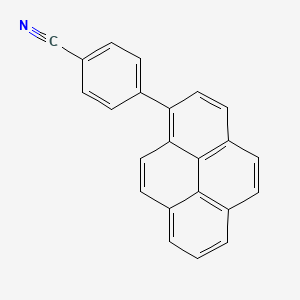

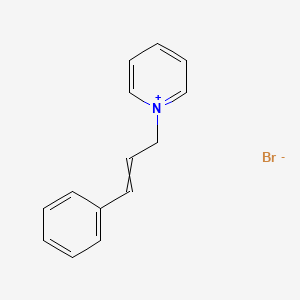
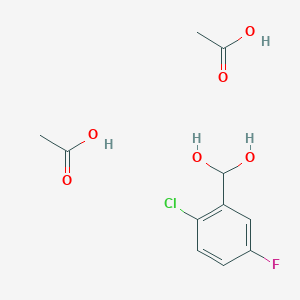
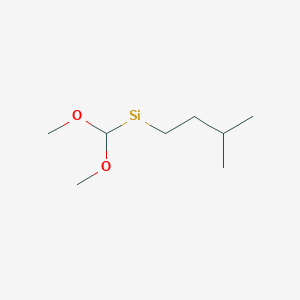
![2,4,6-Tris[2-(dimethylamino)ethenyl]benzene-1,3,5-tricarbonitrile](/img/structure/B14241911.png)
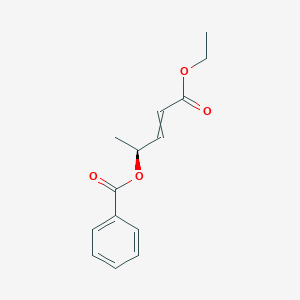
![3-[4-(Dimethylamino)phenyl]-1-(9H-fluoren-2-YL)prop-2-EN-1-one](/img/structure/B14241932.png)
